5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
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Overview
Description
5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a complex organic compound with a unique structure that includes both amino and sulfonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the optimization of reaction parameters to maximize efficiency and minimize waste. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonylamino groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic research.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- 5-[[Amino-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Uniqueness
The uniqueness of 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid lies in its specific functional groups and their arrangement. The presence of both amino and sulfonylamino groups, along with the methoxyphenyl moiety, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H28N4O7S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) |
InChI Key |
AYUPPTBECADHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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